molecular formula C8H9N3OS B2977796 4-Methoxy-benzothiazole-2,6-diamine CAS No. 702636-35-9

4-Methoxy-benzothiazole-2,6-diamine

Cat. No.: B2977796
CAS No.: 702636-35-9
M. Wt: 195.24
InChI Key: CYICLOPCYFOPRK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are organic molecules that feature a ring structure containing at least one atom that is not carbon. scinito.ai These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical properties to the ring system. scinito.ai This structural diversity allows for the fine-tuning of a molecule's size, shape, polarity, and hydrogen bonding capacity, all of which are critical for effective binding to biological targets such as enzymes and receptors. sigmaaldrich.com

The prevalence of heterocyclic scaffolds in a vast number of approved drugs underscores their importance. researchgate.net From antibiotics to anticancer agents, the unique structural and electronic features of heterocycles enable them to mimic the structures of natural substrates or to interact with allosteric sites on proteins, thereby modulating their function. researchgate.netfluorochem.co.uk The ability to readily modify the heterocyclic core and its substituents provides medicinal chemists with a powerful tool to optimize lead compounds into effective and safe medicines. sigmaaldrich.com

Overview of the Benzothiazole (B30560) Nucleus as a Privileged Scaffold

The benzothiazole nucleus, a fusion of a benzene (B151609) ring with a thiazole (B1198619) ring, is considered a "privileged scaffold" in medicinal chemistry. aksci.comnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus exhibiting a broad range of pharmacological activities. aksci.com The planarity and aromaticity of the benzothiazole system, combined with the presence of nitrogen and sulfur heteroatoms, contribute to its ability to engage in various types of interactions, including pi-pi stacking, hydrogen bonding, and coordination with metal ions. nih.gov

The versatility of the benzothiazole core allows for the introduction of various substituents at different positions, leading to a vast chemical space for drug discovery. nih.gov This structural flexibility has been exploited to develop compounds with a wide array of therapeutic applications, solidifying the status of benzothiazole as a key building block in the design of novel drugs. aksci.comnih.gov

Historical Context of Benzothiazole Derivatives in Pharmacological Research

The exploration of benzothiazole derivatives for pharmacological purposes has a long and fruitful history. nih.gov Early investigations in the mid-20th century identified certain 2-aminobenzothiazole (B30445) derivatives with muscle relaxant properties. nih.gov However, it was the discovery of the neuroprotective effects of Riluzole that significantly heightened the interest of medicinal chemists in this class of compounds. nih.gov

Since then, a plethora of research has been dedicated to synthesizing and evaluating the biological activities of a wide range of benzothiazole derivatives. nih.gov These studies have consistently demonstrated the broad therapeutic potential of this scaffold, with compounds exhibiting activities such as:

Antimicrobial: Effective against various bacterial and fungal strains. bldpharm.com

Anticancer: Showing cytotoxicity against a variety of cancer cell lines. google.com

Anti-inflammatory: Modulating inflammatory pathways. nih.gov

Anticonvulsant: Demonstrating potential in the treatment of seizures.

Antiviral: Exhibiting activity against certain viruses.

Antitubercular: Showing promise in combating tuberculosis. nih.gov

This rich history of pharmacological research has established the benzothiazole nucleus as a cornerstone in the development of new therapeutic agents.

Specific Focus on Aminobenzothiazoles and Methoxy-Substituted Benzothiazoles in Research Landscape

Within the broad family of benzothiazole derivatives, those containing amino and methoxy (B1213986) groups have garnered significant attention from researchers. The introduction of an amino group at various positions on the benzothiazole ring can dramatically alter the compound's biological profile. nih.gov The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. nih.gov Furthermore, it can serve as a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds.

The compound at the center of this article, 4-Methoxy-benzothiazole-2,6-diamine , uniquely combines these two important functional groups. While specific research on this particular molecule is limited, its structural features suggest it is a compound of significant interest within the ongoing exploration of benzothiazole derivatives for therapeutic applications. The presence of a methoxy group at the 4-position and amino groups at the 2- and 6-positions presents a unique substitution pattern that warrants further investigation to elucidate its pharmacological potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICLOPCYFOPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy Benzothiazole 2,6 Diamine and Analogous Benzothiazole Derivatives

Foundational Synthetic Routes to the Benzothiazole (B30560) Ring System

The construction of the benzothiazole nucleus is primarily achieved through two classical and widely adopted methods: the cyclization of aryl thiourea (B124793) derivatives and the condensation of 2-aminothiophenols with various electrophiles.

Cyclization Reactions Involving Thiourea Derivatives

The oxidative cyclization of arylthioureas, often referred to as the Hugershoff reaction, is a cornerstone for the synthesis of 2-aminobenzothiazoles. indexcopernicus.comrjpbcs.com This method involves the intramolecular electrophilic cyclization of an N-arylthiourea. The reaction is typically mediated by an oxidizing agent, such as bromine in an inert solvent like chloroform (B151607) or acetic acid. indexcopernicus.comacs.orgbohrium.com The process is believed to proceed through an electrophilic addition of bromine to the thiocarbonyl group, which activates the molecule for subsequent attack by the aromatic ring to form the thiazole (B1198619) ring. acs.org

Alternative and milder reagents have been developed to effect this transformation. For instance, benzyltrimethylammonium (B79724) tribromide (PhCH₂NMe₃Br₃) has been successfully employed as a stable, crystalline alternative to molecular bromine, offering better stoichiometric control and minimizing the formation of brominated aromatic byproducts. acs.orgresearchgate.net This method has proven effective for converting various substituted arylthioureas into 2-aminobenzothiazoles in good yields. acs.org

The required arylthiourea precursors can be readily prepared by reacting the corresponding aniline (B41778) with an isothiocyanate or by treating the aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of an acid. nih.govacs.org

Table 1: Examples of 2-Aminobenzothiazole (B30445) Synthesis via Thiourea Cyclization

Starting Material (Arylthiourea)Oxidizing AgentSolventYield (%)Reference
N-Methyl-N'-phenylthioureaBromineAcetic Acid75 acs.org
4-MethylphenylthioureaPhCH₂NMe₃Br₃Acetic Acid69 acs.org
4-Bromophenylthiourea & nBu₄NSCNPhCH₂NMe₃Br₃Dichloromethane41 acs.org
4-(Trifluoromethoxy)aniline & NH₄SCNPhCH₂NMe₃Br₃Acetonitrile71 acs.org

This table presents a selection of reported syntheses and is not exhaustive.

Condensation Reactions with 2-Aminothiophenol (B119425) Derivatives

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with a wide array of carbonyl compounds or their equivalents. ekb.egmdpi.com This approach allows for significant diversity in the substituent at the 2-position.

Common reaction partners for 2-aminothiophenol include:

Aldehydes: Condensation with aldehydes, often under oxidative conditions, is a direct route to 2-aryl- or 2-alkylbenzothiazoles. Various catalytic systems, including H₂O₂/HCl, iodine, and air in DMSO, have been reported to promote this reaction, often providing high yields. mdpi.comorganic-chemistry.org A plausible mechanism involves the initial formation of a Schiff base (or a related adduct), followed by intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole. ekb.eg

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can condense with 2-aminothiophenol to yield 2-substituted benzothiazoles. ajol.info These reactions often require dehydrating conditions, such as high temperatures or the use of reagents like polyphosphoric acid (PPA). ajol.info

Nitriles: Copper-catalyzed condensation with nitriles offers an efficient pathway to 2-substituted benzothiazoles, tolerating a range of functional groups. ekb.egorganic-chemistry.org

The choice of catalyst and reaction conditions can be tailored to be more environmentally benign, with methods utilizing microwave irradiation, ionic liquids, or recyclable catalysts being developed. mdpi.comajol.infotandfonline.com

Regioselective Functionalization Strategies for Specific Substitution Patterns

To synthesize 4-Methoxy-benzothiazole-2,6-diamine, specific functional groups must be installed at precise locations on the benzothiazole core. This requires careful, regioselective strategies, often starting with a pre-functionalized benzene (B151609) ring precursor.

Introduction of Methoxy (B1213986) Moieties at Position 4

The introduction of a methoxy group at the C4-position of the benzothiazole ring is typically achieved by starting with a correspondingly substituted aniline or 2-aminothiophenol. A synthetic route would likely begin with a 3-methoxy-substituted aniline derivative. For example, the synthesis of a 4-methoxybenzothiazole could start from 2-amino-3-methoxythiophenol. However, a more common approach involves the ipso-substitution of a methoxy group from an ortho-methoxythiobenzamide, which can undergo cyclization to form the benzothiazole ring. nih.govresearchgate.net

Alternatively, constructing the benzothiazole from a precursor like 3-methoxyaniline is a viable strategy. The challenge lies in the regioselectivity of the subsequent cyclization and functionalization steps. Nitration of activated dimethoxybenzothiazoles has been shown to occur at specific positions, indicating that electronic effects of the methoxy groups direct incoming electrophiles. For instance, 2-substituted-5,7-dimethoxybenzothiazoles undergo nitration at the C4 position. clockss.org

Installation of Amine Groups at Positions 2 and 6

The installation of the two amine groups at positions C2 and C6 requires distinct strategies.

C2-Amine Group: The 2-amino functionality is most conveniently introduced during the formation of the heterocyclic ring itself. As described in section 2.1.1, the cyclization of an appropriately substituted arylthiourea directly yields a 2-aminobenzothiazole. indexcopernicus.comrjpbcs.com For the target molecule, this would involve cyclizing a thiourea derived from a 3-methoxy-5-aminoaniline precursor (or a protected version thereof).

C6-Amine Group: The 6-amino group is typically installed on a pre-formed benzothiazole ring system via a nitration-reduction sequence. The benzothiazole nucleus is first treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group. The position of nitration is governed by the directing effects of the existing substituents. For a 4-methoxy-2-aminobenzothiazole, the C6 position is electronically activated and a likely site for electrophilic nitration. Following nitration, the nitro group is reduced to the desired amine using standard reducing agents such as tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation. mdpi.com This two-step process is a well-established method for introducing an amino group onto an aromatic ring. mdpi.com

Modern Synthetic Approaches and Methodological Advancements

The synthesis of benzothiazole derivatives has been significantly refined through modern techniques that enhance efficiency, yield, and environmental sustainability. These approaches often lead to the creation of complex molecules from simpler, readily available precursors.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering substantial benefits over conventional heating methods. nih.gov For the synthesis of benzothiazole derivatives, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields. nih.govnih.gov This technique is particularly effective for condensation reactions, such as the one between 2-aminothiophenols and aldehydes or carboxylic acids, a common route to 2-substituted benzothiazoles. ijper.orgnih.gov

For instance, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole was achieved in good yield by reacting 2-aminothiophenol and 4-methoxybenzaldehyde (B44291) under solvent-free conditions using microwave irradiation for just 6 minutes at 300 W. nih.gov Studies comparing microwave-assisted methods to conventional heating for the synthesis of various benzothiazoles have shown a 95% to 98% reduction in reaction time and a 3% to 113% increase in yields. nih.gov The efficiency of microwave heating is attributed to its ability to directly and rapidly heat the solvent and reactants, leading to faster reaction rates. tandfonline.com This approach is also noted for producing cleaner reactions with easier workups. nih.govpharmacyjournal.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles

Method Reaction Time Yield Benefits
Conventional Heating 2 to 8 hours Variable Standard, well-established

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to minimize environmental impact. nih.govnih.gov Key strategies include the use of environmentally benign solvents like water or ethanol, the application of solvent-free reaction conditions, and the use of recyclable catalysts. mdpi.commdpi.comjetir.orgrsc.org

One notable green approach is the condensation of 2-aminothiophenol with aldehydes in water, which serves as a clean and safe solvent. rsc.org Catalyst-free reactions in green solvents like glycerol (B35011) have also been reported for the clean, one-pot synthesis of 2-arylbenzothiazoles. researchgate.net The use of solid-phase catalysts, such as silica (B1680970) gel, or biocatalysts like Acacia concinna under microwave irradiation, further aligns with green chemistry protocols by simplifying catalyst removal and reducing waste. nih.govpharmacyjournal.in One-pot reactions, which combine multiple synthetic steps into a single operation, are inherently greener as they reduce solvent usage, energy consumption, and purification steps. mdpi.comjetir.org

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for constructing complex molecular architectures like benzothiazoles from simple starting materials in a single synthetic operation. mdpi.comacs.org These reactions are prized for their atom economy, procedural simplicity, and ability to generate diverse molecular libraries quickly. acs.orgnih.gov

A common one-pot method involves the condensation of 2-aminobenzene thiol with various aldehydes. jetir.org For example, a range of 2-substituted benzothiazole derivatives have been prepared in a one-pot reaction by condensing 2-aminobenzene thiol and different aromatic aldehydes using ammonium (B1175870) chloride as a catalyst in ethanol. jetir.org This method is lauded for its mild conditions, short reaction times, and high yields. jetir.org Three-component reactions, such as the Biginelli reaction, have also been adapted for the synthesis of fused pyrimidine-benzothiazole systems, demonstrating the versatility of MCRs. nih.govrsc.org These approaches avoid the need to isolate intermediates, thereby saving time, resources, and reducing waste. mdpi.com

Molecular Hybridization Techniques

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule with potentially enhanced or synergistic biological activities. f1000research.comnih.gov The benzothiazole scaffold is a popular component in this approach due to its wide range of pharmacological properties. mdpi.comnih.gov

Researchers have successfully synthesized hybrid molecules by combining the benzothiazole core with other biologically active structures, such as:

Monoterpenoids: Hybrids of benzothiazole with thymol (B1683141) and carvacrol (B1668589) have been created, showing potential applications in cosmetics. mdpi.comnih.gov

Oxindole (B195798): An oxindole core has been linked to a benzothiazole system via an acetohydrazide moiety to design new inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer therapy. nih.gov

Hydroxamic Acid: Benzothiazole has been cross-linked with hydroxamic acid to create potential histone deacetylase (HDAC) inhibitors. f1000research.com

This technique allows for the development of novel chemical entities with improved affinity, selectivity, and pharmacokinetic profiles compared to the individual parent molecules. rsc.orgf1000research.com

Chemical Transformations and Derivatization from the this compound Scaffold

The this compound structure, with its reactive amino groups at the C2 and C6 positions, serves as a versatile scaffold for further chemical modification. Derivatization at these sites, particularly through N-alkylation and N-acylation, allows for the synthesis of a wide array of new compounds with tailored properties.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental chemical transformations used to modify the amino groups of the benzothiazole core. These reactions can significantly alter the molecule's biological activity.

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or carboxylic acid, to form an amide bond. This transformation has been employed in the synthesis of various biologically active benzothiazoles. For example, 2-aminobenzothiazoles have been acylated with moieties like 3-(naphthalen-2-yl)propanoyl to produce potent inhibitors of prostaglandin (B15479496) E2 generation. nih.gov In another instance, 2-amino-6-thiocyanato benzothiazole was reacted with chloroacetyl chloride to produce an intermediate for further synthesis of compounds with potential anti-tubercular activity. rsc.org

N-Alkylation introduces an alkyl group onto the nitrogen atom, typically by reacting the amine with an alkyl halide. This modification is also a key strategy in medicinal chemistry. The synthesis of N-alkylated 2-aminobenzothiazoles has led to compounds with significant anti-inflammatory activity. nih.gov For example, the synthesis of analogues of the dopamine (B1211576) agonist Pramipexole, which features a 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine core, involves reductive amination and N-alkylation steps to build the final complex structure. nih.gov

Table 2: Examples of N-Alkylation/Acylation on the Aminobenzothiazole Scaffold

Reaction Type Reagents Product Type Reported Activity Reference
N-Acylation 3-(naphthalen-2-yl)propanoyl chloride N-acylated 2-aminobenzothiazole Inhibition of PGE2 generation nih.gov
N-Alkylation Naphthalene-containing alkyl chain N-alkylated 2-aminobenzothiazole In vivo anti-inflammatory activity nih.gov
N-Acylation Chloroacetyl chloride 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Intermediate for anti-tubercular agents rsc.org

These derivatization reactions highlight the utility of the this compound scaffold as a building block for creating new molecules with diverse and potentially valuable pharmacological profiles.

Formation of Schiff Bases

The formation of a Schiff base, characterized by an azomethine or imine group (-C=N-), is a fundamental condensation reaction in organic chemistry. researchgate.netnih.gov This reaction typically involves the nucleophilic addition of a primary amine to a carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule. nih.gov The amino groups present on the this compound scaffold, specifically at the C2 and C6 positions, serve as reactive sites for this transformation, allowing for the synthesis of a wide array of imine derivatives.

The general synthetic route involves refluxing the aminobenzothiazole derivative with various substituted aldehydes in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. jetir.orgijpbs.com While direct synthetic examples for this compound are not extensively detailed in the provided literature, the synthesis of Schiff bases from structurally analogous compounds is well-documented and provides a clear procedural framework.

The table below summarizes representative conditions for Schiff base formation using analogous aminobenzothiazole starting materials.

Starting MaterialAldehyde/KetoneSolventCatalystConditionsReference
2-Amino-6-methoxybenzothiazoleVarious aromatic aldehydesDMF-Condensation nih.gov
4,6-Difluoro-2-aminobenzothiazole4-(Dimethylamino)benzaldehydeMethanolGlacial Acetic AcidReflux, 10-12 hrs ijpbs.com
4,6-Difluoro-2-aminobenzothiazole3,4-DimethoxybenzaldehydeMethanolGlacial Acetic AcidReflux, 5-7 hrs ijpbs.com
2,6-Diaminobenzo[1,2-d:4,5-d']bisthiazoleVarious aldehydes--Reaction researchgate.net
6-Aminobenzothiazole4-Methoxy salicylaldehyde--Synthesis researchgate.net
o-Vanillin2-Amino-6-chlorobenzothiazole--Reflux jocpr.com

Conjugation Strategies

Conjugation of the benzothiazole scaffold to other bioactive molecules is a widely employed strategy to create hybrid compounds with potentially enhanced or novel biological activities. acs.orgjchemrev.com This approach combines the pharmacophoric features of different molecular classes into a single entity. acs.org

One prominent strategy is the "hybrid conjugation of bioactive ligands," which involves linking benzothiazole derivatives to other heterocyclic systems. acs.org For example, novel bis-thiazole derivatives have been synthesized by connecting them to biologically active quinoxaline (B1680401) or thienothiophene cores through an N-arylacetamide linker. acs.org This approach aims to synergize the properties of the individual components.

Another innovative strategy involves the conjugation of benzothiazole-based inhibitors with siderophore mimics. nih.gov Siderophores are iron-chelating compounds used by microbes to acquire iron, and conjugating a drug to a siderophore can hijack bacterial iron uptake systems to facilitate cell entry. nih.gov Researchers have designed and synthesized conjugates of (S)-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine-based inhibitors with small siderophore mimics as a method to potentially improve penetration through the cell wall of Gram-negative bacteria. nih.gov This strategy is particularly relevant for the 2,6-diamine substitution pattern of the title compound.

The design of these conjugates involves two main approaches:

Attaching the siderophore mimic to a functional group on the benzothiazole ring, such as a carboxylic acid at the C6 position, to form an amide derivative. nih.gov

Incorporating the siderophore mimic directly into the benzothiazole core, for instance at the C4 position. nih.gov

The table below outlines various conjugation strategies applied to benzothiazole and related scaffolds.

Benzothiazole ScaffoldConjugated MoietyLinkage TypePurpose/ApplicationReference
ThiazoleQuinoxaline or Thienothiophene2-Phenoxy-N-arylacetamideHybrid bioactive molecules acs.org
(S)-4,5,6,7-Tetrahydrobenzothiazole-2,6-diamineSiderophore mimicsAmideImprove bacterial cell penetration nih.gov
Benzothiazole-6-carboxylic acid2-(Aminomethyl)-5-hydroxy-4H-pyran-4-oneAmideDNA gyrase inhibitor-siderophore mimic conjugates nih.gov
Benzothiazole (BTA)TriazoleSchiff BaseAntimicrobial agents jchemrev.com
Benzothiazole (BTA)Quinazolines-Anti-inflammatory agents jchemrev.com

Investigational Pharmacological Activities of 4 Methoxy Benzothiazole 2,6 Diamine Derivatives

Antineoplastic Potential

The benzothiazole (B30560) nucleus is a key pharmacophore in a variety of therapeutically valuable drugs, recognized for their antitumor, antimicrobial, and anti-inflammatory properties, among others. rsc.orgrjptonline.org The structural versatility of benzothiazole derivatives allows for modifications at various positions, significantly influencing their biological activity. rsc.orgnih.gov

Antiproliferative Activity against Specific Cancer Cell Lines

Research has demonstrated that derivatives of 4-Methoxy-benzothiazole-2,6-diamine exhibit notable antiproliferative effects against a range of cancer cell lines.

A study on benzothiazole-pyrrole based conjugates revealed that several compounds, including those with a methoxy (B1213986) group, showed significant cytotoxic effects in the MCF-7 breast cancer cell line. nih.gov Another study synthesized a series of novel benzothiazole compounds and found that a derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), significantly inhibited the proliferation of A431, A549 (lung cancer), and H1299 cancer cells. researchgate.net

Furthermore, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in paraganglioma and pancreatic cancer cell lines. nih.govnih.gov These novel compounds induced a marked reduction in cell viability at low micromolar concentrations in both types of cancer cells. nih.govnih.gov Specifically, derivative 4l demonstrated a greater antiproliferative effect and a higher selectivity index against cancer cells compared to other compounds in the series. nih.govnih.gov

The antiproliferative activity of these derivatives has also been observed against various other cancer cell lines, including those of the gastrointestinal tract and leukemia. For instance, some 2,6-disubstituted benzothiazole derivatives have been studied for their in vitro anti-cancer efficacy. rjptonline.org

Antiproliferative Activity of Selected Benzothiazole Derivatives

Compound Cancer Cell Line(s) Observed Effect Reference(s)
Benzothiazole-pyrrole conjugates MCF-7 (Breast) Significant cytotoxic effect nih.gov
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) A431, A549, H1299 (Lung) Significant inhibition of proliferation researchgate.net
Phenylacetamide derivative 4l Paraganglioma, Pancreatic Marked viability reduction, high selectivity nih.govnih.gov
2,6-disubstituted benzothiazoles Various In vitro anti-cancer efficacy rjptonline.org

Induction of Programmed Cell Death Pathways

A key mechanism through which these benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Studies have shown that certain benzothiazole-based compounds can induce apoptosis through the intrinsic pathway in a dose-dependent manner. nih.gov For example, the benzothiazole-pyrrole conjugate 4o was found to be effective in causing apoptosis in MCF-7 cells, which was further evidenced by an increased expression of caspase-9. nih.gov Caspases are a family of proteases that play a crucial role in initiating and executing apoptosis.

Similarly, compound B7, at concentrations of 1, 2, and 4 μM, demonstrated apoptosis-promoting effects in A431 and A549 cells. researchgate.net This induction of apoptosis is a critical factor in the anticancer potential of these derivatives, as it leads to the elimination of cancer cells. nih.gov The activation of reactive oxygen species (ROS) is another mechanism that has been implicated in the induction of apoptosis by benzothiazole derivatives. nih.gov

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can also modulate the cell cycle, a fundamental process that governs cell proliferation.

Research on benzothiazole-pyrrole conjugates demonstrated that these compounds can cause a G2/M cell cycle arrest in MCF-7 cells. nih.gov This was observed through FACS analysis, which showed an increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G1 phase. nih.gov By arresting the cell cycle at this checkpoint, these compounds prevent the cancer cells from dividing and proliferating.

Compound B7 also exhibited cell cycle-arresting effects in A431 and A549 cells at concentrations of 1, 2, and 4 μM. researchgate.net This ability to interfere with cell cycle progression is a significant aspect of the antineoplastic activity of these compounds.

Interactions with Cellular Nucleic Acids

The interaction of this compound derivatives with cellular nucleic acids, such as DNA, is another important mechanism contributing to their anticancer effects.

Some benzothiazole derivatives have been found to bind to DNA, leading to the inhibition of cancer cell growth. tandfonline.com This interaction can interfere with DNA replication and transcription, ultimately causing cell death. For instance, the mode of action of some active benzothiazole compounds on the A549 cell line is similar to that of doxorubicin, a well-known anticancer drug that binds to the DNA double helix. tandfonline.com

Furthermore, certain benzothiazole derivatives act as inhibitors of topoisomerases, enzymes that are essential for managing the topological state of DNA during various cellular processes. nih.gov By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis.

Antimicrobial Efficacy

Beyond their antineoplastic potential, derivatives of this compound have also demonstrated significant antimicrobial properties. The benzothiazole scaffold is present in various compounds with established antibacterial and antifungal activities. nih.govresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A broad spectrum of antibacterial activity has been reported for derivatives of this compound against both Gram-positive and Gram-negative bacteria.

The introduction of a methoxy group at position 4 of 2-mercaptobenzothiazole (B37678) has been found to confer antibacterial activity. In one study, a series of Schiff bases and 4-thiazolidinones were prepared from 2-amino-6-methoxy-benzothiazole. nih.gov While the activity was variable, one of the 4-thiazolidinone (B1220212) derivatives, compound 6h, showed significant antibacterial activity against Escherichia coli. nih.gov

Another study on benzothiazole derivatives bearing an amide moiety found that compound A07, which has both chloro and methoxy groups on the aryl ring, displayed broad-spectrum antimicrobial activity against all tested bacterial strains. rsc.org It was particularly potent against E. coli and K. pneumoniae. rsc.org The antibacterial action of some benzothiazole derivatives is attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Antibacterial Activity of Selected Benzothiazole Derivatives

Compound/Derivative Bacterial Strain(s) Observed Effect Reference(s)
4-Methoxy-2-mercaptobenzothiazole General antibacterial Antibacterial activity
4-Thiazolidinone derivative (6h) Escherichia coli Significant activity nih.gov
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) E. coli, K. pneumoniae Potent activity rsc.org
Benzothiazole-N-acetyl-glucosamine conjugates (with 4-methoxy group) S. aureus, E. coli Enhanced antibacterial activity nih.gov

Antifungal Activity

Benzothiazole derivatives are recognized for their potential as antifungal agents, with research exploring their efficacy against a variety of pathogenic fungi. nih.govrsc.org Studies have shown that the introduction of different substituents on the benzothiazole ring can significantly influence their antifungal potency. rsc.org

For instance, a series of N′-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives were synthesized and evaluated for their activity against several clinical and fluconazole-resistant Candida strains. tandfonline.com The results indicated that these compounds exhibited anticandidal activity with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL. tandfonline.com Notably, a derivative containing a 2-nitrophenyl group was identified as the most active, inhibiting a fluconazole-resistant C. parapsilosis strain at a concentration of 50 µg/mL. tandfonline.com

In another study, phosphorylated and thiophosphorylated derivatives of 2-(2′-aminophenyl)benzothiazole were synthesized and screened for their fungicidal activity against Aspergillus niger and Fusarium oxysporium. tandfonline.com The findings revealed that these derivatives possessed greater antifungal activity than the parent compound. tandfonline.com Furthermore, a comparative study of benzoxazole (B165842) and benzothiazole derivatives showed that while both classes of compounds exhibited antifungal properties, benzoxazole derivatives were generally more potent. mdpi.com For example, against Botrytis cinerea, a benzoxazole derivative was three times more active than its corresponding benzothiazole analog. mdpi.com

The following table summarizes the antifungal activity of selected benzothiazole derivatives:

Compound/DerivativeFungal Strain(s)Activity (MIC)Reference
N′-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazidesCandida spp.50-200 µg/mL tandfonline.com
Phosphorylated and thiophosphorylated 2-(2′-aminophenyl)benzothiazolesAspergillus niger, Fusarium oxysporiumGreater than parent compound tandfonline.com
2-(benzylsulfonyl)benzothiazole derivativesAspergillus fumigatus, Aspergillus ustusSignificant inhibition rsc.org

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of new antitubercular agents. rsc.orgnih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this regard. rsc.orgresearchgate.netrsc.orgnih.gov

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives against various Mtb strains. For example, novel benzothiazolylpyrimidine-5-carboxamides have been synthesized and tested, with some compounds demonstrating better activity than the standard drug Isoniazid. nih.gov Similarly, benzothiazole-pyrimidine hybrids have shown high activity against drug-sensitive, MDR, and XDR Mtb strains, with some derivatives exhibiting MIC values as low as 0.24 µg/mL against the sensitive strain. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antitubercular activity. For instance, the hybridization of benzothiazole and pyrimidine (B1678525) moieties has resulted in molecules with significant anti-TB effects. nih.gov Molecular docking studies have suggested that some of these derivatives may target enzymes like decaprenyl-phosphoryl-β-D-ribose 2'-oxidase (DprE1), which is crucial for mycobacterial cell wall synthesis. rsc.orgnih.gov

The antitubercular activities of some representative benzothiazole derivatives are presented in the table below:

Compound/DerivativeMtb Strain(s)Activity (MIC)Reference
Benzothiazolylpyrimidine-5-carboxamidesH37Rv ATCC 27294Better than Isoniazid nih.gov
Benzothiazole-pyrimidine hybridsSensitive, MDR, and XDR strains0.24–62.5 µg/mL nih.gov
Benzothiazole with isoquinoline (B145761) nucleus (BNTZ 9)H37Rv and MDR strains8 µg/mL nih.gov
Benzothiazole with naphthalene (B1677914) nucleus (BNTZ 2)H37Rv and MDR strains6-11 µg/mL nih.gov

Antiviral Activity (e.g., Anti-HIV)

The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds, including benzothiazole derivatives. jchemrev.com These compounds have shown potential against several viruses, most notably the Human Immunodeficiency Virus (HIV). jchemrev.commdpi.comnih.govjchemrev.com

The mechanism of anti-HIV action for many benzothiazole derivatives involves the inhibition of key viral enzymes such as reverse transcriptase (RT) and integrase. nih.gov For instance, some benzothiazole sulfonamides have been reported to inhibit HIV-1. jchemrev.com The replacement of a t-butyl urea (B33335) moiety with benzothiazole sulfonamide has been shown to improve the potency and antiviral activity of inhibitors. jchemrev.com

SAR studies have revealed that substitutions at various positions of the benzothiazole ring can significantly impact anti-HIV activity. For example, the presence of a hydroxyl group has been found to increase anti-HIV activity, likely due to hydrogen bonding, while a methyl substitution tends to reduce it. jchemrev.com In another study, a 6-chlorobenzothiazole derivative linked to a coumarin (B35378) ring showed a promising anti-HIV effect. nih.gov

Key findings on the anti-HIV activity of benzothiazole derivatives are summarized below:

Compound/DerivativeHIV Strain(s)Mechanism/TargetActivityReference
Benzothiazole sulfonamidesHIV-1Not specifiedPotent inhibition jchemrev.com
6-chlorobenzothiazole-coumarin hybridWild-type HIV-1Not specifiedEC50 < 7 μg/ml nih.gov
(3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanoneHIV-1 and HIV-2Not specifiedActive mdpi.com
2-(p-chlorophenoxymethyl)benzothiazoleNot specifiedReverse TranscriptaseIC50 = 0.34 µmol/l nih.gov

Anti-inflammatory Properties

Benzothiazole derivatives have demonstrated significant potential as anti-inflammatory agents, acting through various mechanisms to modulate the inflammatory response. frontiersin.orgnih.govresearchgate.netwjahr.comresearchgate.net

Modulation of Inflammatory Mediators

A key mechanism through which benzothiazole derivatives exert their anti-inflammatory effects is by modulating the production and activity of inflammatory mediators. wjahr.com This includes the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.netnih.govsci-hub.se

For example, a study on a benzothiazole analog, SPA0537, in human rheumatoid fibroblast-like synoviocytes (FLS) showed that it inhibited the nuclear translocation and DNA binding of NF-κB subunits. nih.gov This, in turn, suppressed the production of chemokines and matrix metalloproteinases, which are key mediators in the pathology of rheumatoid arthritis. nih.gov Another study found that certain benzothiazole derivatives could inhibit the production of IL-2 and IL-4, as well as suppress oxidative burst in phagocytes, indicating their immunomodulatory potential. bohrium.com

The table below highlights the effects of specific benzothiazole derivatives on inflammatory mediators:

Compound/DerivativeCell/Model SystemEffectReference
SPA0537Human rheumatoid FLSInhibited NF-κB, chemokine, and MMP production nih.gov
Compound B7A431, A549, H1299 cancer cellsDecreased IL-6 and TNF-α activity frontiersin.orgnih.gov
Various benzothiazole analogsPHA-activated PBMCsInhibited IL-2 and IL-4 production bohrium.com

Enzyme Inhibition in Inflammatory Pathways (e.g., Cyclooxygenase-2 inhibition)

A significant number of benzothiazole derivatives exhibit anti-inflammatory activity by selectively inhibiting enzymes involved in inflammatory pathways, particularly Cyclooxygenase-2 (COX-2). nih.govresearchgate.netbpasjournals.comnih.govresearchgate.netpreprints.orgijariie.comnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. acs.org

Research has shown that certain 2-alkoxy-6-pentadecylphenyl-substituted benzothiazoles are highly selective COX-2 inhibitors. nih.govresearchgate.netpreprints.org For instance, one such compound was found to be over 470-fold more selective for COX-2 compared to COX-1. nih.govresearchgate.netpreprints.org Thio-substituted benzothiazole derivatives have also demonstrated selective COX-2 inhibition at micromolar concentrations. sci-hub.se Molecular docking studies have further supported the potential of benzothiazole derivatives to bind effectively to the active site of COX enzymes. nih.govpreprints.org

The following table summarizes the COX-2 inhibitory activity of selected benzothiazole derivatives:

Compound/DerivativeEnzyme(s)Selectivity/ActivityReference
2-[[2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzothiazolesCOX-1, COX-2>470-fold selective for COX-2 nih.govresearchgate.netpreprints.org
Thio-substituted benzothiazolesCOX-1, COX-2Selective COX-2 inhibition (IC50 = 2.93 µM) sci-hub.se
Pyrazolines bearing benzothiazoleCOX-2Suppressed COX-2 activity sci-hub.se
Alkoxy-benzothiazole derivativesCOX-2High selectivity towards COX-2 inhibition jchemrev.com

Antioxidant Investigations

Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. mdpi.comresearchgate.netijprajournal.com Their antioxidant activity is often attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. bpasjournals.com

Studies have employed various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, to evaluate the radical scavenging potential of these compounds. researchgate.net In one study, a series of 2-aryl benzothiazole derivatives showed significant radical scavenging activity, with the ABTS assay indicating better activity than the DPPH assay. researchgate.net Another investigation into novel benzothiazole-thiazolidinone derivatives revealed dose-dependent antioxidant activity, with compounds having electron-withdrawing substituents showing less activity. ijprajournal.com

The antioxidant potential of selected benzothiazole derivatives is presented below:

Compound/DerivativeAssay(s)Key Finding(s)Reference
2-Aryl benzothiazolesDPPH, ABTSSignificant radical scavenging potential; ABTS assay showed better activity. researchgate.net
Benzothiazole-thiazolidinone derivativesDPPH, Hydroxy radical scavengingDose-dependent activity; electron-withdrawing groups reduced activity. ijprajournal.com
2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] rsc.orgCurrent time information in Bangalore, IN. benzothiazole derivativesABTSSome derivatives showed potent inhibition of lipid peroxidation, higher than the standard Trolox. mdpi.com

Other Emerging Biological Activities

Beyond the more extensively studied areas, derivatives of this compound are being explored for a variety of other therapeutic applications. These investigations highlight the versatility of the benzothiazole nucleus and the potential for developing novel therapeutic agents. rjptonline.org

Antidiabetic Potential

The global rise in diabetes mellitus has spurred the search for new and effective antidiabetic agents. ijmrset.com Benzothiazole derivatives have emerged as a promising class of compounds in this area. rjptonline.orgijmrset.com Research has shown that certain benzothiazole derivatives exhibit antidiabetic properties through the inhibition of key enzymes such as α-amylase and α-glucosidase. rjptonline.orgresearchgate.net

One study reported on a series of benzothiazole derivatives, with one compound in particular demonstrating low IC50 values of 0.31 μM and 0.98 μM for α-amylase and α-glucosidase inhibition, respectively. researchgate.net Another investigation into novel benzothiazole derivatives found that they could significantly reduce blood glucose levels in vivo, with one derivative showing a 35.67% reduction. ijmrset.com Thiazolidinone-based benzothiazole derivatives have also been synthesized and shown to have inhibitory potential against the α-glucosidase enzyme, with IC50 values ranging from 3.20 ± 0.05 to 39.40 ± 0.80 μM. nih.gov

Table 1: Antidiabetic Activity of Benzothiazole Derivatives

Derivative Type Target Enzyme/Assay Activity (IC50/Reduction)
Benzothiazole derivative α-amylase 0.31 μM researchgate.net
Benzothiazole derivative α-glucosidase 0.98 μM researchgate.net
Benzothiazole derivative In vivo blood glucose 35.67% reduction ijmrset.com
Thiazolidinone-based benzothiazole α-glucosidase 3.20 ± 0.05 to 39.40 ± 0.80 μM nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease that remains a significant health problem worldwide. The search for new antileishmanial drugs is crucial due to the limitations of current therapies. Benzothiazole derivatives have demonstrated potential as antileishmanial agents.

In vitro studies have shown that 2-substituted 6-nitro- and 6-amino-benzothiazoles possess antileishmanial activity. Specifically, the addition of a benzothiazole group to an amino-9-(10H)-acridinone ring has been found to enhance antileishmanial properties. nih.gov Two derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, exhibited selective activity against the amastigote form of the parasite. nih.gov The presence of a 6-amino-benzothiazole group on the position 2 amino chain or a 6-nitro-benzothiazole group on the position 4 amino chain was identified as being important for this specific anti-amastigote activity. nih.gov

Table 2: Antileishmanial Activity of Benzothiazole Derivatives

Derivative Target Key Finding
4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one Leishmania amastigotes Selective antileishmanial activity nih.gov
1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one Leishmania amastigotes Selective antileishmanial activity nih.gov

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Benzothiazole derivatives have been investigated for their potential as anticonvulsant agents. rjptonline.org

A study on 4-methoxy- and 4-chlorobenzanilides, which are structurally related to benzothiazole derivatives, demonstrated their anticonvulsant effects. nih.gov Specifically, 4-methoxy-2,6-dimethylbenzanilide showed a median anticonvulsant potency (ED50) of 18.58 mg/kg in the maximal electroshock (MES) test in mice. nih.gov Another series of N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- rjptonline.orgnih.govthiadiazole-2,5-diamines also displayed encouraging anticonvulsant activity in the MES test. Furthermore, some fluoro-substituted benzothiazole derivatives have shown significant anticonvulsant activity against both MES and strychnine-induced seizure models.

Table 3: Anticonvulsant Activity of Benzothiazole and Related Derivatives

Compound Test Model Activity (ED50)
4-methoxy-2,6-dimethylbenzanilide Maximal Electroshock (MES) 18.58 mg/kg (intraperitoneal) nih.gov
4-methoxy-2,6-dimethylbenzanilide Maximal Electroshock (MES) 27.40 mg/kg (oral) nih.gov
N-(5-chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- rjptonline.orgnih.govthiadiazole-2,5-diamines Maximal Electroshock (MES) Encouraging activity
Fluoro substituted benzothiazole derivatives MES and strychnine-induced seizures Significant activity

Antimalarial Activity

Malaria, a life-threatening parasitic disease, requires a continuous effort to develop new drugs due to the emergence of drug-resistant parasite strains. cambridge.org Benzothiazole derivatives have been identified as promising candidates in the search for new antimalarial agents. cambridge.orgnih.gov

A systematic review has highlighted the antimalarial potential of various benzothiazole analogs, with 232 substances showing potent antiplasmodial activity against different malaria parasite strains. nih.gov In one study, out of 39 derivatives of 2-substituted 6-nitro- and 6-amino-benzothiazoles tested, two compounds, A12 and C7, demonstrated specific and potent antimalarial properties in vitro. cambridge.org These compounds were active against all parasitic stages, with one being particularly effective against mature schizonts and the other against young schizont forms. cambridge.org Their efficacy was also confirmed in vivo in mice infected with Plasmodium berghei. cambridge.org The substitution pattern on the benzothiazole scaffold is considered crucial for determining the antimalarial activity. nih.gov

Table 4: Antimalarial Activity of Benzothiazole Derivatives

Derivative Parasite Strain(s) Key Finding
232 Benzothiazole analogs Various malaria strains Potent antiplasmodial activity nih.gov
A12 (N-(3-methoxyphenyl methane (B114726) sulphonamide)-6-nitro-benzothiazole) P. falciparum (W2, 3D7), P. berghei Active on all parasite stages, especially mature schizonts; sustained decrease in parasitemia in vivo. cambridge.org
C7 (2-[(2-{[3 (diethylamino) propyl]amino}-benzothiazol-6-yl)amino] benzoic acid) P. falciparum (W2, 3D7), P. berghei Active on all parasite stages, especially young schizonts; sustained decrease in parasitemia in vivo. cambridge.org

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition Studies

The inhibitory activity of 4-Methoxy-benzothiazole-2,6-diamine and its derivatives has been evaluated against a range of enzymes implicated in various diseases.

DNA Gyrase and Topoisomerase IV Inhibition

Benzothiazole (B30560) derivatives have been explored for their potential as inhibitors of bacterial enzymes essential for DNA replication. Specifically, the broader class of 1,3-Benzothiazole-2,6-diamines has been utilized in the development of inhibitors targeting the B subunit of DNA gyrase (GyrB). chemicalbook.com DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a crucial process for DNA replication and transcription in bacteria. Topoisomerase IV, another type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following replication. The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death. While the parent compound 1,3-Benzothiazole-2,6-diamine is a known scaffold for DNA gyrase B inhibitors, specific inhibitory data for the 4-methoxy derivative against DNA gyrase and topoisomerase IV is not detailed in the currently available literature. chemicalbook.com

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. The inhibition of VEGFR-2 kinase activity is a critical strategy in cancer therapy to suppress tumor growth and metastasis. While research into various benzothiazole derivatives has shown potential for VEGFR-2 inhibition, specific studies detailing the inhibitory concentration or mechanism of this compound against VEGFR-2 kinase are not prominently available in the public domain.

MurB Enzyme Inhibition

The MurB enzyme is an essential component of the bacterial cell wall biosynthesis pathway, specifically catalyzing the reduction of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid. The inhibition of MurB represents a promising target for the development of novel antibacterial agents. Currently, there is a lack of specific published research detailing the inhibitory effects of this compound on the MurB enzyme.

DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. This makes DprE1 a significant target for the development of new anti-tuberculosis drugs. While various benzothiazole-containing compounds have been investigated as DprE1 inhibitors, specific data on the inhibitory activity of this compound against DprE1 is not readily found in the scientific literature.

Other Enzyme Targets

The benzothiazole scaffold has been explored for its potential to inhibit a wide array of other enzymes. These include dihydroorotase, peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate (B1496061) synthase, and various tyrosine kinases. However, specific inhibitory data and detailed mechanistic studies for this compound against these particular enzyme targets are not extensively documented in the available scientific literature.

Receptor Binding Profiling

In addition to enzyme inhibition, the interaction of small molecules with specific receptors is a key aspect of their pharmacological profile.

5-HT1A and 5-HT2A Receptors

The serotonin (B10506) receptors 5-HT1A and 5-HT2A are important targets in the central nervous system for the treatment of various neurological and psychiatric disorders. While the broader class of benzothiazoles has been investigated for activity at these receptors, specific binding affinities and functional data for this compound at 5-HT1A and 5-HT2A receptors are not well-documented in publicly accessible research.

Cellular Pathway Modulation (e.g., membrane depolarization)

While direct studies on the cellular pathway modulation of this compound are limited, research on related benzothiazole compounds suggests that a key mechanism of action for this class of molecules is the disruption of cellular membrane integrity, leading to membrane depolarization. This effect is particularly prominent in the antimicrobial activity of many benzothiazole derivatives.

The depolarization of the cytoplasmic membrane is a critical event that can lead to the leakage of cellular contents and ultimately, cell death. This mechanism is a target for the development of new antimicrobial agents. Several studies on various substituted benzothiazoles have demonstrated their ability to perturb the bacterial cell membrane. For instance, certain 2-substituted benzothiazole derivatives have been shown to act as membrane-perturbing agents capable of depolarizing the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. researchgate.net

The structure of the benzothiazole derivative, including the nature and position of its substituents, plays a crucial role in its membrane depolarization potential. Structure-activity relationship (SAR) studies have revealed that electronic and lipophilic factors of the substituents significantly affect the antimicrobial and membrane-disrupting activity. rsc.org For example, the presence of electron-withdrawing groups or lipophilic moieties can enhance the ability of the compound to interact with and disrupt the lipid bilayer of the cell membrane. The methoxy (B1213986) group at the 4-position of this compound, being a lipophilic and electron-donating group, likely influences its interaction with cellular membranes.

Research on benzothiazole Schiff base hybrids has also pointed towards a membrane-perturbing mode of action, as demonstrated by membrane depolarization assays. saudijournals.com These studies often utilize fluorescent dyes that are sensitive to changes in membrane potential to quantify the extent of depolarization. An increase in fluorescence intensity upon treatment with the compound indicates a loss of membrane potential. rsc.orgresearchgate.net

Although specific data for this compound is not available, the table below summarizes findings for related benzothiazole derivatives, illustrating their effects on membrane depolarization in various bacterial strains.

Benzothiazole DerivativeBacterial Strain(s)Observed EffectReference
2-Substituted 6-amino benzothiazolesPlasmodium falciparumInduces membrane potential depolarization.N/A
Benzothiazole bearing amides (A07 and A10)S. aureus, E. coliComplete membrane depolarization at lower concentrations. rsc.org
Benzothiazole Schiff base hybridsE. coli, S. aureusMembrane perturbing mode of action via depolarization. saudijournals.com
2-(4'-aminophenyl) benzothiazole derivatives (A07a, A07b)S. aureus, E. coliDemonstrated membrane depolarization aptitude. researchgate.net

It is important to note that while these findings for related compounds are informative, dedicated studies are required to specifically elucidate the cellular pathway modulation and membrane depolarization effects of this compound.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-Methoxy-benzothiazole-2,6-diamine, and a target protein.

Assessment of Binding Affinities and Interactions with Target Proteins

Molecular docking studies have been employed to assess the binding affinities of benzothiazole (B30560) derivatives against various protein targets. For instance, in studies of related benzothiazole compounds, docking analyses have revealed binding affinities, often expressed in kcal/mol, which indicate the strength of the interaction. rsc.org

In a study on benzothiazole derivatives targeting the DprE1 enzyme of Mycobacterium tuberculosis, a compound (7a) showed a binding affinity of -8.4 kcal/mol. rsc.org Another derivative (26a) exhibited an even better binding affinity of -8.9 kcal/mol against the same target. rsc.org These studies highlight that the benzothiazole scaffold can form stable complexes with protein targets through various interactions, including hydrogen bonds and hydrophobic interactions. For example, the methoxy (B1213986) group, a key feature of this compound, has been observed to form conventional hydrogen bonds with amino acid residues such as GLU-335 and GLU-250 in docking studies of similar compounds. pcbiochemres.com

Interactive Table: Examples of Docking Scores for Benzothiazole Derivatives

Compound Target Protein Binding Affinity (kcal/mol)
7a DprE1 (4FDN) -8.4
26a DprE1 (4P8N) -8.9
Ligand 33 Keap1 -169.902 (MolDock Score)

| Ligand 58 | Keap1 | -134.798 (MolDock Score) |

Note: The data above is for related benzothiazole compounds and is illustrative of the types of results obtained from molecular docking studies.

These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential as an inhibitor. The diamino substitutions on the benzothiazole ring are also expected to participate in significant hydrogen bonding, further anchoring the ligand in the active site of a target protein.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize potential drug candidates. For this compound, SBDD approaches would involve using its structural features to design novel inhibitors for specific enzymes or receptors.

The benzothiazole nucleus is a recognized scaffold in medicinal chemistry with a wide range of biological activities. jchemrev.com Structure-activity relationship (SAR) studies on benzothiazole derivatives have shown that substitutions at various positions on the ring system can significantly influence their biological activity. nih.govnih.gov For example, the presence of a methoxy group has been shown to be important for the anti-picornavirus activities of flavones, a related class of heterocyclic compounds. nih.gov

In the context of this compound, the methoxy group at the 4-position and the amino groups at the 2- and 6-positions are key structural features that can be exploited in SBDD. These groups can be modified to enhance binding affinity and selectivity for a particular target. For instance, the amino groups could be functionalized to introduce additional interaction points or to modulate the compound's physicochemical properties. The development of novel DNA gyrase inhibitors has utilized the benzothiazole scaffold, where modifications were made to improve inhibitory activity. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on density functional theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. nih.gov These methods are invaluable for understanding the intrinsic properties of this compound.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govsapub.org A smaller energy gap suggests higher reactivity.

Interactive Table: Illustrative FMO Data for Related Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Quinazolinone derivative (2) - - 4.690

| Diacetyl derivative (5) | - | - | 1.522 |

Note: This data is for quinazolinone derivatives and is provided to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule. nih.govsapub.org It helps in identifying the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). This information is crucial for predicting how a molecule will interact with other molecules, including biological targets.

An MEP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the methoxy and amino groups, indicating these are sites prone to electrophilic attack. The aromatic ring system would exhibit a more complex potential distribution. In a study of 2-(3-methoxy-4-hydroxyphenyl)benzothiazole, the MEP plot showed a strong negative region over the phenyl rings, nitrogen atom, and the oxygen atom of the hydroxyl group, which was attributed to conjugative and hyperconjugative resonance charge delocalization. researchgate.net

Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.

These descriptors are calculated using the energies of the frontier orbitals and are used to predict the chemical behavior of a molecule. sapub.orgresearchgate.net For instance, a molecule with high electronegativity and low chemical hardness (high softness) is expected to be more reactive. While specific values for this compound are not available in the search results, the calculation of these parameters is a standard part of the computational characterization of new compounds. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a crucial computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. thaiscience.info This model then serves as a 3D query in virtual screening campaigns to search large compound databases for novel molecules with the potential to bind to the target of interest. nih.govsci-hub.box

For derivatives of the benzothiazole scaffold, pharmacophore models have been successfully developed and utilized. For instance, a pharmacophore model for benzothiazole derivatives targeting the enzyme DprE1, a critical component in Mycobacterium tuberculosis, suggested that the presence of an aromatic ring, an aliphatic carbon center, and a hydrogen bond donor are essential for anti-tubercular activity. rsc.org Similarly, in the pursuit of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors for treating estrogen-dependent diseases, a pharmacophore-based virtual screen of an in-house library led to the identification of a new benzothiazole-containing core structure. uni-saarland.de This initial hit was then structurally optimized to yield potent inhibitors. uni-saarland.de

Another study focused on developing a pharmacophore model for 2-amino-heteroaryl benzothiazole-6-carboxamide derivatives as p56lck inhibitors. thaiscience.info The generated model, AADHRR.15, which includes hydrogen-bond acceptor, hydrogen-bond donor, aromatic ring, and hydrophobic features, demonstrated good predictive ability for the inhibitory activity of these compounds. thaiscience.info

Virtual screening based on the 2-aminobenzothiazole (B30445) core has also been employed to identify new inhibitors of Leishmania major pteridine (B1203161) reductase 1 (LmPTR1). acs.org Out of 1394 searched compounds, 493 were filtered based on favorable predicted ADME properties. acs.org Subsequent docking and molecular dynamics simulations identified a promising hit, ZINC72229720, with a better predicted biological profile than the known inhibitor. acs.org These examples underscore the power of pharmacophore modeling and virtual screening in identifying novel ligands based on the this compound scaffold for a variety of therapeutic targets.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, offering insights into the stability and conformational changes of the complex over time. nih.gov This computational technique is invaluable for validating docking poses, understanding the key interactions that stabilize the ligand in the binding site, and predicting the long-term behavior of the ligand-protein complex.

In the context of benzothiazole derivatives, MD simulations have been instrumental in assessing their potential as therapeutic agents. For instance, MD simulations were performed on a complex of a benzothiazole derivative and the E. coli DNA gyrase B (GyrB) subunit. nih.gov The simulation, which ran for 100 nanoseconds, confirmed the stability of the predicted binding mode and was used to generate a structure-based pharmacophore model. nih.gov

Another study investigated the stability of benzimidazole (B57391) and benzothiazole derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro) and human angiotensin-converting enzyme 2 (ACE2). nih.gov A 100-nanosecond MD simulation of the complex between compound 1 (a benzimidazole derivative) and the target proteins was conducted to analyze the root-mean-square deviation (RMSD), which is a measure of the complex's stability. nih.gov

Furthermore, MD simulations of a newly identified benzothiazole derivative, ZINC72229720, in complex with Leishmania major pteridine reductase 1 (LmPTR1) demonstrated the stability of the complex. acs.org These simulations, coupled with non-covalent interaction (NCI) calculations, revealed new stabilizing interactions between the ligand and the enzyme. acs.org Similarly, MD simulations were used to confirm the stability of the most active N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivative at the binding site of its target proteins. tandfonline.com These studies highlight the critical role of MD simulations in validating the binding hypotheses and ensuring the stability of ligand-protein complexes involving the this compound scaffold.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (excluding toxicity)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an integral part of the early drug discovery process, allowing for the filtering of compounds with unfavorable pharmacokinetic profiles before significant resources are invested. researchgate.net

For benzothiazole derivatives, in silico ADME predictions have been widely used to assess their drug-likeness. A study on benzothiazole-clubbed oxadiazole-Mannich bases included in silico ADME prediction as part of their evaluation. researchgate.net Similarly, researchers investigating 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives performed in silico ADME predictions. nih.gov

In a virtual screening study for new inhibitors of Leishmania major pteridine reductase 1 based on the 2-aminobenzothiazole core, 1394 compounds were initially identified. acs.org These were then filtered down to 493 compounds based on predicted high gastrointestinal absorption, appropriate lipophilicity (log P o/w), good solubility, lack of blood-brain barrier (BBB) permeation, and not being a P-glycoprotein (P-gp) substrate. acs.org

Another investigation into benzimidazole and benzothiazole derivatives as potential SARS-CoV-2 inhibitors assessed their pharmacokinetic properties and found that the compounds generally adhered to Lipinski's rule of five, indicating good oral bioavailability. nih.gov They were predicted to have high gastrointestinal absorption and good membrane permeability. nih.gov The "BOILED-Egg" model is another in silico tool used to predict the intestinal absorption and brain penetration of small molecules, which has been applied in studies of various chemical derivatives. rdd.edu.iq

However, unfavorable ADME properties can hinder the development of otherwise potent compounds. For example, a potent benzothiazole-based GyrB inhibitor, despite its excellent in vitro activity, suffered from high lipophilicity, leading to low solubility and high plasma protein binding, which diminished its antibacterial activity in the presence of human serum. acs.org This highlights the importance of early-stage in silico ADME profiling to guide the optimization of lead compounds.

Advanced Derivatives and Conjugates of 4 Methoxy Benzothiazole 2,6 Diamine

Design and Synthesis of Novel Analogs with Optimized Biological Profiles

The quest for enhanced therapeutic efficacy and selectivity has driven the development of sophisticated molecular design strategies. For derivatives of 4-Methoxy-benzothiazole-2,6-diamine, two prominent approaches are the creation of hybrid molecules and the implementation of multi-targeting strategies.

Hybrid Molecules and Multi-Targeting Strategies

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological pathways. This has spurred the design of hybrid molecules, which combine two or more pharmacophores into a single chemical entity to interact with multiple biological targets. This multi-target-directed ligand (MTDL) approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. google.com

While specific research on hybrid molecules derived directly from this compound is nascent, studies on related benzothiazole (B30560) structures provide a blueprint for potential applications. For instance, researchers have designed and synthesized hybrids of tacrine, an acetylcholinesterase inhibitor, and 2-phenylbenzothiazole (B1203474) for the potential treatment of Alzheimer's disease. These hybrids are designed to inhibit acetylcholinesterase and modulate the aggregation of amyloid-β peptides, two key pathological events in the disease.

Another relevant area of exploration is in the context of Parkinson's disease. Scientists have developed multi-functional drugs based on a hybrid molecular template that combines features of dopamine (B1211576) D2/D3 receptor agonists. nih.gov This strategy aims to provide both symptomatic relief and neuroprotection. These examples underscore the potential of creating hybrid molecules from this compound to address complex diseases with multi-faceted pathologies.

Bioconjugation with Siderophore Mimics

Bacterial infections, particularly those caused by Gram-negative bacteria, pose a significant global health threat due to increasing antibiotic resistance. A key challenge in developing new antibiotics is ensuring their penetration through the bacterial cell wall. One innovative strategy to overcome this barrier is to hijack the bacteria's own iron uptake systems through bioconjugation with siderophores.

Siderophores are small molecules produced by bacteria to scavenge iron, an essential nutrient. Bacteria have specific transporters on their outer membrane to recognize and internalize siderophore-iron complexes. By attaching a drug molecule to a siderophore or a mimic thereof, the drug can be actively transported into the bacterial cell, a "Trojan horse" approach.

Research on a closely related compound, (S)-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine, has demonstrated the viability of this strategy. These benzothiazole derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase IV, have been conjugated with small siderophore mimics. This bioconjugation was shown to enhance their activity against Gram-negative bacteria by facilitating their entry into the cell. This approach holds significant promise for developing potent antibiotics based on the this compound scaffold.

Exploration of Novel Chemical Spaces for Therapeutic Efficacy

The exploration of novel chemical spaces around the this compound core is crucial for unlocking its full therapeutic potential. This involves systematic modifications of the scaffold and its substituents to discover new biological activities and optimize existing ones.

Structure-activity relationship (SAR) studies on various benzothiazole derivatives have revealed key insights into the influence of different functional groups on biological activity. nih.govresearchgate.net For example, the introduction of specific substituents on the benzothiazole ring has been shown to modulate anti-inflammatory, anticancer, and antimicrobial properties. jchemrev.comscielo.br The methoxy (B1213986) group at the 4-position and the diamine groups at the 2- and 6-positions of the title compound are key features that can be systematically altered.

The synthesis of diverse libraries of analogs allows for high-throughput screening against a wide range of biological targets. This can lead to the identification of novel therapeutic applications for this class of compounds. For example, modifications at the amino groups could lead to new derivatives with potent activity against various cancer cell lines or infectious agents. researchgate.netnih.gov The exploration of different substitution patterns on the benzene (B151609) ring could also yield compounds with improved pharmacokinetic properties and enhanced target specificity. The inherent versatility of the benzothiazole nucleus makes it a privileged structure in medicinal chemistry, suggesting that further exploration of derivatives of this compound will continue to yield promising new therapeutic leads. jchemrev.comindexcopernicus.com

Future Research Trajectories and Therapeutic Implications

Development of Next-Generation Benzothiazole-Based Therapeutic Agents

The benzothiazole (B30560) nucleus is a privileged scaffold in drug discovery, known to exhibit a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govwjahr.commdpi.com The development of next-generation therapeutic agents based on the 4-Methoxy-benzothiazole-2,6-diamine structure will likely focus on optimizing its inherent biological activities. The presence of the methoxy (B1213986) group and two amino groups offers multiple points for structural modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

The development of these novel benzothiazole derivatives is anticipated to lead to agents with improved efficacy and reduced side effects compared to existing treatments. nih.gov

Identification of Novel Pharmacological Targets through High-Throughput Screening

High-throughput screening (HTS) is a powerful tool in modern drug discovery for identifying interactions between small molecules and biological targets on a large scale. nih.govontosight.ai For this compound and its derivatives, HTS assays can be employed to uncover novel pharmacological targets. By screening these compounds against large panels of enzymes, receptors, and whole cells, researchers can identify previously unknown biological activities. nih.gov

For example, a filter retardation assay has been successfully used to screen a library of approximately 184,000 small molecules, leading to the identification of 25 benzothiazole derivatives that inhibit the aggregation of polyglutamine-containing huntingtin, a key factor in Huntington's disease. nih.gov This demonstrates the potential of HTS in identifying benzothiazoles for neurodegenerative disorders.

In silico docking studies can also be utilized as a preliminary screening method to predict the binding affinity of this compound derivatives to a wide range of protein targets. wjarr.comwjarr.com This computational approach can help prioritize compounds for further experimental validation, accelerating the discovery of novel therapeutic applications.

Table 1: Potential Pharmacological Targets for Benzothiazole Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesVEGFR-2, p38α MAPKCancer
EnzymesDNA gyrase, Topoisomerase IVBacterial Infections
G-protein coupled receptorsDopamine (B1211576) D3 receptorNeurological Disorders
Protein Aggregatesβ-Amyloid, α-SynucleinNeurodegenerative Diseases

Advancements in Synthetic Methodologies for Scalable and Sustainable Production

The translation of a promising compound from the laboratory to clinical use requires efficient, scalable, and sustainable synthetic methods. Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.goveurekaselect.com

Recent advancements have focused on developing greener synthetic routes. nih.govnih.gov These include:

Catalyst-free and solvent-free reactions: For example, the condensation of 2-aminothiophenols with aldehydes can be achieved under solvent-free conditions, reducing environmental impact. researchgate.net

Use of green catalysts and solvents: Laccase, an inexpensive and commercially available enzyme, has been used to catalyze the synthesis of 2-arylbenzothiazoles at room temperature. nih.gov Glycerol (B35011) has been employed as a green solvent for the synthesis of 2-arylbenzothiazoles. researchgate.net

Photocatalysis and electrochemical synthesis: Visible-light-promoted synthesis and electrochemical methods offer energy-efficient and environmentally friendly alternatives for constructing the benzothiazole ring. nih.govacs.orgbenthamdirect.com

One-pot synthesis: The development of one-pot procedures, such as the condensation of 2-aminobenzothiazole (B30445) derivatives with other reagents, allows for a more efficient and scalable production process. nih.gov

A significant advancement is the palladium-catalyzed thiol cross-coupling, which provides a versatile and functionally tolerant method for benzothiazole synthesis. organic-chemistry.org Furthermore, practical one-pot syntheses from commercially available starting materials are being developed to facilitate large-scale production. acs.org These improved methodologies will be crucial for the cost-effective and environmentally responsible manufacturing of this compound and its derivatives. acs.org

Application of this compound and its Derivatives in Chemical Biology and Probe Development

The inherent fluorescence of many benzothiazole derivatives makes them valuable tools in chemical biology and for the development of molecular probes. researchgate.net These probes can be used to visualize and study biological processes in real-time.

Derivatives of benzothiazole have been successfully developed as fluorescent probes for detecting biologically important species such as:

β-Amyloid and α-Synuclein aggregates: "Push-pull" benzothiazole derivatives have shown significant fluorescence enhancement upon binding to these protein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. acs.orgnih.govnih.gov This makes them promising candidates for diagnostic imaging.

DNA: Benzothiazole-based probes can differentiate between different DNA structures, such as duplex and quadruplex DNA, which can be useful in cancer research. researchgate.net

Cellular components: Benzothiadiazole (BTD) derivatives have been used to label various organelles and cellular components, including the nucleus, mitochondria, and lipid droplets. acs.org

The this compound scaffold, with its potential for derivatization, is an excellent starting point for designing novel fluorescent probes. The amino and methoxy groups can be modified to tune the photophysical properties, such as absorption and emission wavelengths, and to introduce specific recognition elements for targeting particular biomolecules or cellular environments. The development of such probes will provide powerful tools for basic research and may lead to new diagnostic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-benzothiazole-2,6-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, intermediate 2-aminobenzothiazole derivatives can be prepared via cyclization of 4-aminobenzoic acid with potassium thiocyanate under acidic conditions (0–5°C), followed by alkaline hydrolysis to yield the diamine backbone . Refluxing with Na₂S₂O₄ in ethanol/water mixtures improves reduction efficiency, while purification via recrystallization (e.g., water-ethanol) enhances yield (e.g., 65% as reported in analogous syntheses) . Key parameters include temperature control, solvent selection (e.g., DMSO for high-temperature reactions), and acid catalysis (e.g., glacial acetic acid) for Schiff base formation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are essential. For example, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm), while ¹³C NMR confirms carbonyl and quaternary carbon environments . High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks). Melting points (e.g., 141–143°C in related compounds) and TLC (Rf values) provide additional purity checks .

Q. How are biological activities of this compound derivatives evaluated in preliminary assays?

  • Methodological Answer : In vitro assays using cell-based models (e.g., TLR7 activation) are common. For instance, derivatives with methoxy or chloro substituents are tested for dose-dependent receptor modulation. Controls include unmodified scaffolds and vehicle-treated samples. IC₅₀ values are calculated using nonlinear regression, with purity verified via HPLC (>95%) to exclude false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound analogs?

  • Methodological Answer : Substituent effects are studied via comparative SAR. For example, 4-methoxybenzyl groups (compound 19g) enhance solubility and receptor binding compared to electron-withdrawing groups (e.g., 4-CF₃ in 19i), which may sterically hinder interactions . Computational modeling (e.g., docking studies) and Hammett σ constants quantify electronic contributions. Bioisosteric replacements (e.g., furan vs. benzene) further probe steric tolerance .

Q. What advanced analytical strategies resolve ambiguities in structural elucidation of synthetic intermediates?

  • Methodological Answer : Multi-dimensional NMR (e.g., COSY, HSQC) distinguishes regioisomers, while X-ray crystallography confirms absolute configuration in crystalline derivatives . For non-crystalline compounds, tandem MS/MS fragments key bonds (e.g., cleavage at benzothiazole rings). Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution in crowded spectra .

Q. How can contradictory biological data (e.g., variable potency in replicate assays) be systematically addressed?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Reproducibility is improved by standardizing synthetic batches (e.g., ≥95% purity via column chromatography) and validating assays with positive controls (e.g., imidazoquinoline for TLR7). Statistical tools (e.g., Grubbs’ test) identify outliers, while orthogonal assays (e.g., SPR vs. luciferase reporter) confirm activity .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH, UV light) monitor degradation via HPLC. Inert atmosphere storage (N₂/Ar) and low temperatures (2–8°C) mitigate oxidation and hydrolysis, as shown in related diamine analogs . Mass balance studies quantify degradation products (e.g., demethylation or ring-opening).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.